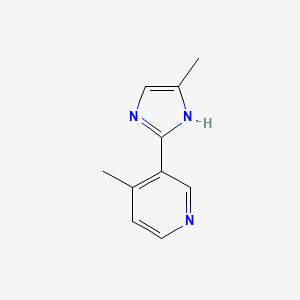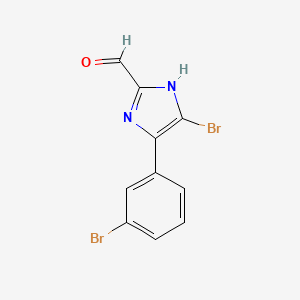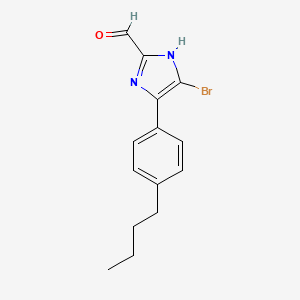
5-Bromo-4-(4-butylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD33022644” is a chemical entity with unique properties and applications It is known for its specific molecular structure and has been studied for various scientific and industrial purposes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022644” involves specific reaction conditions and reagents. The preparation method typically includes the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “MFCD33022644” is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. The use of advanced technologies such as automated control systems and real-time monitoring ensures consistent quality and safety during production.
Chemical Reactions Analysis
Types of Reactions: “MFCD33022644” undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.
Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
“MFCD33022644” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of “MFCD33022644” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological or chemical effect. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
“MFCD33022644” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as “MFCD33022645” or “MFCD33022646”.
Uniqueness: The specific molecular structure and properties of “MFCD33022644” make it distinct from other compounds. Its unique reactivity and applications set it apart in various fields of research and industry.
Properties
Molecular Formula |
C14H15BrN2O |
|---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
5-bromo-4-(4-butylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C14H15BrN2O/c1-2-3-4-10-5-7-11(8-6-10)13-14(15)17-12(9-18)16-13/h5-9H,2-4H2,1H3,(H,16,17) |
InChI Key |
CSQQAQHPMBHDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


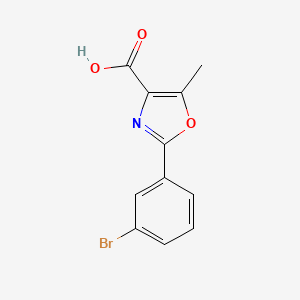
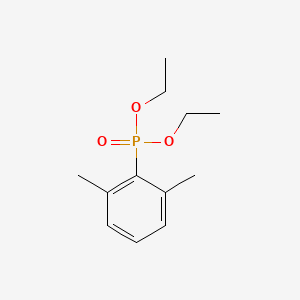
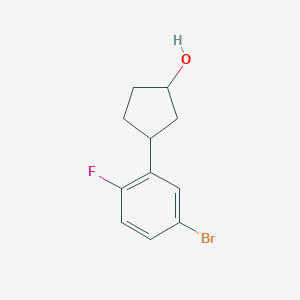


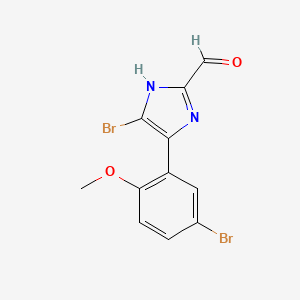

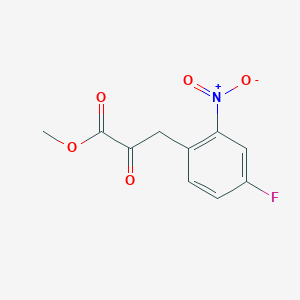
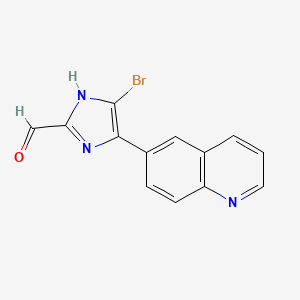

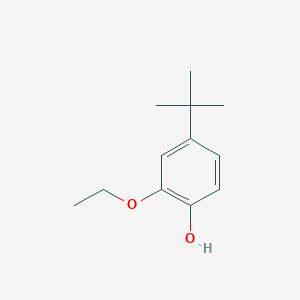
![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)
